N-Nitroso Nebivolol

Description

Structural Classification and Nomenclature of N-Nitroso Nebivolol (B1214574)

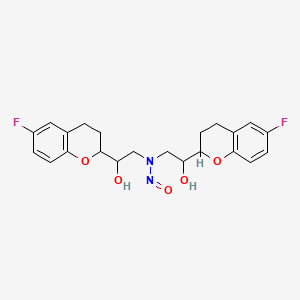

N-Nitroso Nebivolol is an N-nitroso derivative of the secondary amine present in Nebivolol chemicea.comveeprho.com. Its chemical structure incorporates the core framework of Nebivolol with the addition of a nitroso group attached to the nitrogen atom.

The IUPAC name for this compound is N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide. nih.gov. Synonyms include N-Nitrosonebivolol and N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide veeprho.comnih.gov.

The molecular formula of this compound is C₂₂H₂₄F₂N₂O₅, and its molecular weight is 434.4 g/mol chemicea.comnih.gov.

For comparison, the parent compound, Nebivolol, has a molecular formula of C₂₂H₂₅F₂NO₄ and a molecular weight of 405.442 g·mol⁻¹ wikipedia.orgalfa-chemistry.com. Its PubChem CID is 71301 wikipedia.orgalfa-chemistry.commims.comsenescence.info. This compound has a PubChem CID of 71751137 nih.gov.

Here is a table summarizing the key structural properties:

| Property | Nebivolol | This compound |

| Molecular Formula | C₂₂H₂₅F₂NO₄ | C₂₂H₂₄F₂N₂O₅ |

| Molecular Weight | 405.442 g/mol wikipedia.orgalfa-chemistry.com | 434.4 g/mol chemicea.comnih.gov |

| PubChem CID | 71301 wikipedia.orgalfa-chemistry.commims.comsenescence.info | 71751137 nih.gov |

| CAS Number | 99200-09-6 alfa-chemistry.comsenescence.info | 1391051-68-5 chemicea.comveeprho.comnih.gov |

| IUPAC Name | 1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol alfa-chemistry.comsenescence.info | N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide nih.gov |

Academic Significance as a Nitrosamine (B1359907) Drug Substance-Related Impurity

The academic significance of this compound stems primarily from its status as a nitrosamine drug substance-related impurity (NDSRI) of Nebivolol chemicea.comlcms.cz. The presence of nitrosamine impurities in pharmaceuticals has become a major concern for regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), due to their potential genotoxic and carcinogenic properties jpionline.orgeuropa.eueuropa.euresearchgate.netujpronline.combiotech-asia.org.

This compound is classified by the FDA as a Class 4 impurity veeprho.comlcms.czscribd.com. Regulatory agencies have established acceptable intake (AI) limits for nitrosamine impurities in drug products to mitigate potential risks to patients lgcstandards.comeuropa.euresearchgate.netujpronline.comscribd.com. For this compound, the FDA's current acceptable intake limit is 1,500 ng/day veeprho.comlcms.czscribd.com. This limit is based on the potential carcinogenic potency and is set to ensure that the theoretical risk associated with exposure is acceptably low over a lifetime of consumption medicinesforeurope.com.

The formation of this compound can occur during the synthesis, storage, or handling of Nebivolol, particularly when Nebivolol interacts with nitrosating agents under conditions involving heat, moisture, or acidity chemicea.com. Potential sources of nitrosamine impurities in pharmaceuticals are diverse and can include starting materials, intermediates, solvents, reagents, and even the manufacturing process itself jpionline.orgresearchgate.netujpronline.com. Recycled solvents and the presence of residual amines can also contribute to their formation researchgate.net.

Research into this compound as an impurity focuses on several key areas:

Identification and Characterization: Developing analytical methods to accurately identify and determine the presence and concentration of this compound in Nebivolol drug products.

Formation Pathways: Investigating the specific chemical reactions and conditions that lead to the formation of this compound during the manufacturing process and storage of Nebivolol.

Risk Assessment: Evaluating the potential health risks associated with exposure to this compound based on toxicological data and estimated daily intake.

Control Strategies: Developing and implementing measures to prevent or minimize the formation of this compound in drug substances and finished products, such as controlling raw material quality, optimizing manufacturing processes, and ensuring appropriate storage conditions researchgate.netujpronline.com.

Analytical Method Development: The need for sensitive and specific analytical methods is paramount for quantifying this compound at very low levels to ensure compliance with regulatory limits. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose jpionline.orgresearchgate.net. A sensitive LC/MS method using a triple quadrupole system has been developed for quantifying this compound in Nebivolol tablets, achieving low limits of detection and quantitation lcms.cz.

The academic study of this compound as an impurity is therefore critical for ensuring the quality, safety, and regulatory compliance of Nebivolol-containing medications.

Historical and Contemporary Research Trajectories for N-Nitroso Compounds

The research trajectory for N-nitroso compounds has evolved significantly over time, driven by increasing awareness of their potential health risks and advancements in analytical capabilities.

Historically, research focused on identifying the presence of nitrosamines in various environmental sources, particularly food products, and establishing their carcinogenic potential through animal studies lgcstandards.comnih.govjpionline.org. Early research in the mid-20th century demonstrated the carcinogenicity of simple nitrosamines like NDMA lgcstandards.comnih.govjpionline.org. This led to efforts to reduce exposure from sources like cured meats nih.gov.

In recent years, the focus of research has expanded significantly, particularly within the pharmaceutical sector, following the discovery of nitrosamine impurities in drug products starting in 2018 lgcstandards.comjpionline.orgeuropa.eueuropa.eu. This has spurred intensive research into:

Formation Mechanisms in Pharmaceuticals: Understanding how nitrosamines, including NDSRIs like this compound, form within complex drug synthesis pathways and finished product formulations researchgate.netbiotech-asia.org.

Development of Sensitive Analytical Methods: The need to detect and quantify nitrosamines at very low parts per million (ppm) or even parts per billion (ppb) levels has driven the development of highly sensitive and selective analytical techniques, primarily using advanced mass spectrometry coupled with chromatography jpionline.orglcms.czresearchgate.net.

Toxicological Assessment of NDSRIs: Evaluating the specific toxicity and carcinogenic potential of individual NDSRIs, which can be challenging due to the lack of extensive data for many of these novel impurities scribd.commedicinesforeurope.com. Structure-activity relationship (SAR) analysis and read-across approaches are used to estimate the potential toxicity of NDSRIs based on data from structurally similar nitrosamines medicinesforeurope.comusp.org.

Implementation of Control Strategies: Research is ongoing to develop and optimize manufacturing processes, identify critical parameters, and implement control measures to prevent or minimize nitrosamine formation researchgate.netujpronline.com. This includes evaluating raw material suppliers, optimizing reaction conditions, and controlling storage conditions.

Regulatory Science: Research supports the development and refinement of regulatory guidelines and acceptable intake limits for nitrosamine impurities in pharmaceuticals europa.eueuropa.euujpronline.comscribd.commedicinesforeurope.com.

Contemporary research on N-nitroso compounds, particularly NDSRIs like this compound, is highly interdisciplinary, involving organic chemistry, analytical chemistry, toxicology, and regulatory science. The goal is to ensure the continued availability of essential medicines while effectively managing the risks associated with these impurities.

Here is a table illustrating the shift in research focus:

| Historical Research Focus (Pre-2018) | Contemporary Research Focus (Post-2018) |

| Identification in food and environmental sources | Identification and quantification in pharmaceuticals jpionline.orglcms.czresearchgate.net |

| General carcinogenicity studies in animals nih.govjpionline.org | Specific toxicological assessment of NDSRIs scribd.commedicinesforeurope.com |

| Reducing exposure from food sources nih.gov | Preventing formation in pharmaceutical manufacturing researchgate.netujpronline.com |

| Basic analytical methods | Advanced, highly sensitive analytical methods (LC-MS, GC-MS) jpionline.orglcms.czresearchgate.net |

| Broad regulatory considerations | Specific pharmaceutical regulatory guidelines and limits europa.eueuropa.euujpronline.comscribd.commedicinesforeurope.com |

The study of this compound is a direct reflection of this contemporary research trajectory, highlighting the ongoing efforts to understand, control, and mitigate the presence of nitrosamine impurities in drug products to safeguard public health.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDRIMZKXCWKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391051-68-5 | |

| Record name | N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations into N Nitroso Nebivolol Formation Pathways

Elucidation of Precursor Reactivity and Nitrosating Agent Interactions

Nebivolol (B1214574) contains a secondary amine group, which is susceptible to nitrosation. qvents.incir-safety.org The reaction typically involves the interaction of this amine group with various nitrosating species. cir-safety.org

Reaction Kinetics between Nebivolol and Nitrosating Species

The rate of nitrosation of amines is influenced by the acid-base equilibria of both the amine and the nitrosating agent, such as nitrous acid. cir-safety.orgeuropa.eu The nitrosating agent, often dinitrogen trioxide (N₂O₃) formed from nitrous acid, reacts with the unprotonated amine. europa.eu The reaction rate can be second order with respect to nitrous acid concentration. europa.eu

The pH of the environment plays a crucial role in the reaction kinetics. For most alkylamines, the nitrosation rate exhibits a bell-shaped curve with optimal rates typically observed between pH 3 and 4. europa.eu At low pH, the concentration of the reactive unprotonated amine is reduced, while at higher pH, the formation of the active nitrosating intermediate (N₂O₃) is less favored. europa.eu

While specific kinetic data for the reaction between Nebivolol and various nitrosating species were not extensively detailed in the search results, general principles of secondary amine nitrosation apply. The basicity of the secondary amine in Nebivolol would influence its reactivity towards nitrosating agents. cir-safety.org

Influence of Chemical Environment: pH, Temperature, and Moisture Effects

The chemical environment significantly impacts the formation of N-Nitroso Nebivolol. Key factors include pH, temperature, and moisture. chemicea.com

pH: As discussed in Section 2.1.1, pH is a critical factor controlling the concentration of both the reactive amine species and the nitrosating agent. europa.eu Acidic conditions generally favor the formation of potent nitrosating agents from nitrites. canada.ca

Temperature: Elevated temperatures can accelerate chemical reaction rates, including nitrosation reactions. europa.eu

Moisture: The presence of moisture can facilitate the dissolution of reactants and the formation of nitrosating species from nitrite (B80452) salts, thereby promoting the nitrosation reaction. chemicea.com Controlling storage conditions and managing pH levels are mentioned as ways to manage this compound formation, implying the importance of these environmental factors. chemicea.com

Formation during Pharmaceutical Synthesis and Manufacturing Processes

This compound can form during the synthesis of the active pharmaceutical ingredient (API) and in the manufacturing processes of the drug product. chemicea.comqvents.incanada.ca

Identification of Critical Process Parameters in Drug Substance Production

The synthesis route of Nebivolol involves a secondary amine functional group, which is a precursor for nitrosamine (B1359907) formation. qvents.incir-safety.org While the general synthesis route involves a condensation reaction, the specific conditions and reagents used can influence the potential for nitrosamine formation. qvents.in The presence of nitrosating agents during the API manufacturing process is a key risk factor. canada.ca

Critical process parameters (CPPs) in drug substance production that could influence this compound formation include:

The quality of raw materials and intermediates, specifically the presence of nitrite impurities. qvents.incanada.ca

The use of solvents or reagents that may contain or generate nitrosating agents. researchgate.netcanada.ca

Reaction conditions such as temperature, pH, and reaction time. chemicea.comeuropa.eueuropa.eu

Downstream processing steps and purification methods, which may or may not effectively purge any formed nitrosamine impurities. canada.ca

While the general route of synthesis for Nebivolol involves a condensation reaction, the specific details regarding CPPs and their impact on this compound formation during API synthesis were not extensively detailed in the provided search results. qvents.in However, the principle that nitrosating agents present during synthesis can lead to nitrosamine impurities in the API is established. canada.ca

Role of Excipients and Degradation Products of Nebivolol in this compound Formation

This compound can also form in the finished drug product due to interactions between the Nebivolol API and excipients, or from the degradation of Nebivolol itself. chemicea.comqvents.incanada.ca

Excipients: Excipients used in drug formulations can be a significant source of nitrite impurities. qvents.incanada.canih.gov These nitrites can react with the secondary amine in Nebivolol under appropriate conditions to form this compound. chemicea.comqvents.incanada.ca The level of nitrites in excipients varies, and selecting excipients with low nitrite content is a strategy for mitigating nitrosamine formation in drug products. nih.govresearchgate.net The amount of nitrite contributed by an excipient depends on the amount used in the formulation. pharmaexcipients.com Mitigation strategies can include using scavenger substances and reducing moisture. pharmaexcipients.com

Degradation Products of Nebivolol: While Nebivolol can undergo degradation under various stress conditions like hydrolysis and oxidation, the search results did not explicitly detail specific degradation pathways of Nebivolol that directly lead to the formation of this compound precursors other than the parent compound itself containing the susceptible secondary amine. nih.gov However, degradation products containing secondary amine functionalities could potentially undergo nitrosation if nitrosating agents are present. The primary concern highlighted is the nitrosation of the intact Nebivolol molecule. chemicea.comqvents.in

Environmental Formation Mechanisms

Nitrosamines, in general, can occur and form in the environment. europa.eu They are found in air, water, food, and tobacco smoke. researchgate.neteuropa.eu In the environment, nitrosamines can form through various chemical and biological processes. europa.eu

In water, NDMA (N-nitrosodimethylamine) can form as a disinfection by-product, particularly from the reaction of chloramine (B81541) with dimethylamine. europa.eusyr.edu While this specifically mentions NDMA, the principle of nitrosamine formation from amines and nitrosating agents in water is relevant. Nebivolol or its degradation products could potentially be present in wastewater, and their interaction with nitrosating agents during water treatment processes could lead to the environmental formation of this compound. syr.edu

In air, nitrosamines can form from combustion processes. europa.eu In food, formation can occur from the reaction of nitrite and nitrosatable amines, particularly at higher temperatures. europa.eu

While the search results confirm the environmental presence and formation of nitrosamines generally, specific detailed mechanisms for the widespread environmental formation of this compound from Nebivolol were not provided. However, the potential exists for Nebivolol, if released into the environment, to undergo nitrosation reactions under suitable conditions (presence of nitrosating agents, appropriate pH, temperature) similar to other secondary amines.

Data Tables

Based on the search results, specific quantitative data on reaction kinetics (rates, activation energies) for this compound formation under varying conditions were not available. However, the impact of excipient selection on nitrosamine formation has been studied, demonstrating that changing excipient suppliers can reduce nitrosamine levels. nih.govresearchgate.net

Here is a representation of the type of data that could be presented in an interactive table, based on the concept of excipient impact:

| Excipient Type | Supplier | Nitrite Level (ppm) | Impact on this compound Formation (Relative) |

| Microcrystalline Cellulose | A | High | Higher |

| Microcrystalline Cellulose | B | Low | Lower |

| Lactose | X | Medium | Medium |

| Lactose | Y | Low | Lower |

Note: The values in this table are illustrative based on the search findings that nitrite levels in excipients vary by supplier and impact nitrosamine formation. nih.govresearchgate.net Actual data would require specific experimental studies.

Another relevant data point is the acceptable intake limit for this compound. Regulatory agencies have established acceptable intake limits for nitrosamine impurities based on safety assessments. qvents.incanada.cahumanjournals.comfda.govlcms.cz

| Compound | Acceptable Intake Limit (ng/day) | Source/Basis |

| This compound | 1500 | FDA/EMA Potency Category 4 based on SAR qvents.inhumanjournals.comfda.govlcms.cz |

Pathways in Water Treatment (e.g., Chloramination Processes)

N-nitrosamines can form as disinfection byproducts during water treatment processes syr.edu. Chloramination, a common disinfection method using chloramine, has been identified as a condition under which N-nitroso derivatives can form from pharmaceuticals containing secondary amine moieties nih.govsyr.eduacs.org. Nebivolol, being a pharmaceutical with a secondary amine, is among the compounds that have been assessed for their potential to form N-nitroso derivatives under chloramination conditions nih.govacs.org.

Studies have investigated the formation potential of various pharmaceuticals, including nebivolol, during chloramination nih.govacs.org. While the exact molar yields for this compound specifically under chloramination conditions were not explicitly detailed in the provided snippets, related research indicates that secondary amines can undergo nitrosation during this process nih.govsyr.eduacs.orgresearchgate.net. The formation of N-nitrosamines from secondary amine-containing precursors treated with chloramine is a known phenomenon in water disinfection syr.edu.

Research involving chloramination of various secondary amines, such as dimethylamine, diethylamine, morpholine, and di-n-butylamine, has confirmed the formation of corresponding nitrosamines researchgate.net. These findings support the general principle that secondary amines, like the one in nebivolol, can act as precursors to nitrosamine formation in chlorinated or chloraminated water.

Identification of Environmental Precursors and Conditions

The primary precursor for the formation of this compound is the parent compound, nebivolol lcms.cz. Nebivolol has been detected in the effluent of wastewater treatment plants nih.gov. The presence of nebivolol in the environment, particularly in water systems, provides the necessary starting material for nitrosation reactions.

The conditions that favor the formation of N-nitroso compounds from secondary amines generally include the presence of nitrosating agents chemicea.comcanada.ca. In environmental water systems, potential sources of nitrosating agents include nitrite canada.ca. Nitrite can be present in water from various sources, including wastewater effluent and the natural nitrogen cycle.

Specific conditions that can influence the formation of this compound include the presence of nitrosating agents and the chemical environment, such as pH chemicea.com. While one source mentions that this compound forms when nebivolol interacts with nitrosating agents, particularly under conditions involving heat, moisture, or acidity, the context appears to be related to synthesis, storage, or handling rather than exclusively environmental formation chemicea.com. However, the principle of interaction with nitrosating agents under certain conditions is relevant to environmental pathways.

The presence of secondary amine-containing pharmaceuticals like nebivolol in wastewater is a consequence of their use and excretion nih.govsyr.edu. These compounds enter wastewater treatment facilities and can persist through various treatment stages syr.edunih.gov. The subsequent disinfection processes, particularly chloramination, introduce the conditions and reagents necessary for nitrosation to occur nih.govsyr.eduacs.org.

Research highlights that wastewater effluent can contain concentrations of N-nitroso compounds syr.edu. This underscores the environmental relevance of investigating the formation pathways of compounds like this compound in such matrices.

While detailed quantitative data specifically on this compound formation yields under various environmental conditions in water treatment were not extensively available in the provided results, the general mechanisms and precursors for nitrosamine formation from secondary amines in water treatment, particularly chloramination, are well-established nih.govsyr.eduacs.orgresearchgate.net.

Table 1: Potential Precursors and Conditions for this compound Formation

| Category | Specific Factor | Relevance to Formation |

| Precursor | Nebivolol (Parent Compound) | Provides the secondary amine group for nitrosation lcms.cz. |

| Nitrosating Agents | Nitrite | Can react with secondary amines to form nitrosamines canada.ca. |

| Water Treatment | Chloramination | Known to induce nitrosamine formation from secondary amines nih.govsyr.eduacs.org. |

| Environmental | Presence of Nebivolol in water | Provides the necessary reactant in environmental matrices syr.edunih.gov. |

| Conditions | Presence of nitrosating agents | Essential for the nitrosation reaction chemicea.comcanada.ca. |

Advanced Analytical Methodologies for N Nitroso Nebivolol Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to separating N-Nitroso Nebivolol (B1214574) from the active pharmaceutical ingredient (API), Nebivolol, and other potential impurities present in the sample matrix. This separation is critical to prevent ion suppression and ensure accurate quantification by the detector.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of N-Nitroso Nebivolol. lcms.cznewdrug.cn These methods, typically coupled with mass spectrometry, provide the necessary resolution and sensitivity for detecting this impurity at trace levels.

Researchers have developed UPLC-based methods that achieve effective separation of this compound from the Nebivolol API. lcms.czlcms.cz A notable application uses an Agilent 1290 Infinity II LC system, which is a UPLC system. lcms.cz In one such method, chromatographic separation was achieved in approximately 10 minutes, which is sufficient to prevent the high concentration of the eluting Nebivolol API from interfering with the measurement of the this compound impurity. lcms.czlcms.cz To further mitigate interference, a diverter valve is often employed to direct the LC flow containing the API peak to waste, allowing only the impurity to enter the mass spectrometer. lcms.czlcms.cz

The selection of the stationary and mobile phases is critical for successful separation. A common approach involves using a reversed-phase column, such as an Agilent Pursuit XRs 3 Diphenyl column. lcms.cz The mobile phase often consists of a gradient elution program utilizing an aqueous solution with modifiers and an organic solvent. lcms.czresearchgate.net For instance, a gradient of 1 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.004% formic acid in water (Mobile Phase A) and methanol (B129727) (Mobile Phase B) has proven effective. lcms.czlcms.cz

| Parameter | Value |

|---|---|

| Chromatography System | Agilent 1290 Infinity II LC (UPLC) |

| Column | Agilent Pursuit XRs 3 Diphenyl, 150 mm × 3 mm |

| Mobile Phase A | 1 mM Ammonium trifluoroacetate and 0.004% formic acid in water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

The validation of these HPLC/UPLC methods demonstrates their suitability for quality control. Key validation parameters include linearity, sensitivity, accuracy, and precision. For a developed UPLC-MS/MS method, a 13-point calibration curve showed excellent linearity in the concentration range of 5 pg/mL to 50 ng/mL, with a correlation coefficient (R²) value of 0.997. lcms.czlcms.cz The method achieved a limit of detection (LOD) of 2 pg/mL and a limit of quantification (LOQ) of 5 pg/mL, showcasing its high sensitivity. lcms.czlcms.cz The reproducibility at the LOQ level was confirmed with a relative standard deviation (%RSD) of approximately 3.1% for the area response of replicate injections. lcms.cz

Gas Chromatography (GC) Methodologies

While Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a common technique for the analysis of volatile nitrosamines, its application for this compound is not widely reported. nih.gov this compound is a relatively large and complex molecule with a high molecular weight (434.4 g/mol ) and multiple polar functional groups. synchemia.comcaymanchem.com These characteristics generally make it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Therefore, liquid chromatography-based methods are the preferred approach for the characterization and quantification of this specific impurity.

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is the definitive detection technique for this compound, providing unparalleled sensitivity and specificity. When coupled with HPLC or UPLC, it allows for the confident identification and precise quantification of the impurity, even at trace levels.

Tandem Mass Spectrometry (MS/MS) and Triple Quadrupole (QQQ) Applications

Tandem mass spectrometry (MS/MS), particularly using a triple quadrupole (QQQ) mass spectrometer, is the gold standard for quantifying this compound in pharmaceutical formulations. lcms.czlcms.cz This technique operates in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. This provides a high degree of specificity, minimizing the potential for matrix interference. lcms.cz

For this compound, the precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 435.2. lcms.cz Following collision-induced dissociation, a specific product ion at m/z 254.0 is monitored for quantification. lcms.cz The optimization of MS parameters, such as collision energy and ion source settings, is crucial for maximizing the sensitivity of the target analyte. lcms.czlcms.cz Modern instruments often feature automated optimization tools to streamline this process. lcms.cz

The sensitivity of UPLC-QQQ methods is exceptional, with reported LOD and LOQ values as low as 2 pg/mL and 5 pg/mL, respectively. lcms.czlcms.cz At the LOQ, the signal-to-noise ratio was found to be greater than 50:1, indicating a robust and reliable quantification limit. lcms.cz

| Parameter | Value |

|---|---|

| Instrument | Agilent 6495D Triple Quadrupole LC/MS |

| Ionization Mode | Positive Ion Electrospray (Agilent Jet Stream) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 435.2 |

| Product Ion (m/z) | 254.0 |

| LOD | 2 pg/mL |

| LOQ | 5 pg/mL |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, plays a vital role in the structural confirmation of this compound. newdrug.cn Unlike QQQ instruments that provide nominal mass data, HRMS instruments measure the mass of ions with very high accuracy, typically within a few parts per million (ppm). nih.govresearchgate.net This allows for the determination of the elemental composition of the molecule and its fragments, providing unequivocal confirmation of its identity. newdrug.cn

HRMS is particularly useful during the initial identification of unknown impurities or for confirming the structure of synthesized reference standards. newdrug.cn For instance, the structure of synthesized this compound has been confirmed using UPLC Q-TOF. newdrug.cn While HRMS can be used for quantification, its sensitivity for this purpose, with a reported LOQ of 60 ng/mL in one study, may be less than that of a dedicated QQQ instrument operating in MRM mode. newdrug.cn Therefore, HRMS is primarily employed for qualitative analysis and structural confirmation, while QQQ is preferred for routine quantitative analysis due to its superior sensitivity. newdrug.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including this compound. newdrug.cn One-dimensional (1D) NMR techniques like Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. newdrug.cnsynchemia.com

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical shifts, signal integrations (ratio of protons), and spin-spin coupling patterns, which reveals how atoms are connected. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Together, these techniques allow for the complete assignment of the molecule's structure. newdrug.cn The identity of synthesized this compound reference material has been confirmed by comparing its ¹H NMR and ¹³C NMR data with the expected structure. newdrug.cnsynchemia.com This confirmed reference material is then essential for the development and validation of quantitative chromatographic methods. veeprho.com

Method Validation and Performance Parameters

The validation of analytical methods is essential to ensure they are suitable for their intended purpose. For this compound, methods are validated according to guidelines from the International Council for Harmonisation (ICH) to demonstrate their reliability, accuracy, and precision. researchgate.netwjpmr.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, various highly sensitive methods, primarily based on liquid chromatography coupled with mass spectrometry (LC-MS), have been developed with impressively low detection and quantification limits.

One highly sensitive and robust Multiple Reaction Monitoring (MRM) method using an LC-MS/MS system achieved an LOD of 2 pg/mL and an LOQ of 5 pg/mL. lcms.czlcms.cz At the LOQ, the signal-to-noise ratio was greater than 50:1, indicating excellent sensitivity. lcms.czlcms.cz Other studies comparing different analytical techniques have reported varying LODs and LOQs. For instance, a study comparing three different methods found the following limits for this compound:

UPLC Q-TOF: LOD of 30 ng/mL and LOQ of 60 ng/mL. newdrug.cn

UPLC-QQQ: LOD of 1 ng/mL and LOQ of 3 ng/mL. newdrug.cn

UPLC: LOD of 7.5 ng/mL and LOQ of 15 ng/mL. newdrug.cn

These results demonstrate that methods like LC-MS/MS (specifically UPLC-QQQ) are exceptionally suitable for quantifying trace amounts of this compound, meeting the stringent sensitivity requirements set by regulatory bodies. newdrug.cnresearchgate.net

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| LC-MS/MS | 2 pg/mL | 5 pg/mL | lcms.czlcms.cz |

| UPLC Q-TOF | 30 ng/mL | 60 ng/mL | newdrug.cn |

| UPLC-QQQ | 1 ng/mL | 3 ng/mL | newdrug.cn |

| UPLC | 7.5 ng/mL | 15 ng/mL | newdrug.cn |

To ensure reliable quantification, analytical methods must demonstrate linearity, accuracy, and precision over a specified concentration range.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For this compound, a 13-point calibration curve was constructed over a range of 5 pg/mL to 50 ng/mL, demonstrating excellent linearity with a coefficient of determination (R²) value of 0.997 and a correlation coefficient (R) of 0.999. lcms.czlcms.cz Another validated method for nine nitrosamines, including this compound, also showed strong linearity with R² values greater than 0.99. researchgate.net

Accuracy refers to the closeness of the test results to the true value. It is often assessed through spike recovery studies. In one study, the recovery of this compound from spiked samples was evaluated in the active pharmaceutical ingredient (API), a placebo, and the final tablet formulation. The results showed high accuracy, with recoveries of 116.8% in the API, 108.3% in the placebo, and 111.8% in the tablet formulation. lcms.czlcms.cz The accuracies for calibration points were noted to be within ± 20%. lcms.cz Another study reported recovery values meeting requirements, ranging from 98.13% to 105.93% for a UPLC-QQQ method and 86.75% to 92.01% for a UPLC method. newdrug.cn

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). The precision of a method for this compound was demonstrated at the LOQ level (5 pg/mL), where seven replicate injections yielded a %RSD for the area response of approximately 3.1%, indicating high reproducibility. lcms.czlcms.cz

| Parameter | Finding/Value | Source |

|---|---|---|

| Linearity Range | 5 pg/mL to 50 ng/mL | lcms.czlcms.cz |

| Correlation Coefficient (R²) | > 0.997 | researchgate.netlcms.czlcms.cz |

| Accuracy (% Recovery) | 116.8% (in API) | lcms.czlcms.cz |

| 108.3% (in Placebo) | lcms.czlcms.cz | |

| 111.8% (in Tablet) | lcms.czlcms.cz | |

| Precision (%RSD at LOQ) | ~3.1% | lcms.czlcms.cz |

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. A developed LC-MS/MS method for this compound has been described as highly robust. lcms.cz

Selectivity (or specificity) is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The specificity of methods for this compound is crucial due to the high concentration of the Nebivolol API. A developed chromatographic method demonstrated excellent separation between this compound and the Nebivolol API, with a separation of approximately 10 minutes. lcms.cz To further enhance selectivity and avoid interference from the high concentration of the API, a diverter valve was used to send the LC flow to waste during the elution of the API, diverting it back to the mass spectrometer only for the impurity's elution. lcms.czlcms.cz This ensures that the quantification of this compound is not affected by the API, confirming the method's high specificity. researchgate.netlcms.cz

Application of Deuterated Standards in Quantitative Analysis

The use of stable isotope-labeled internal standards, such as deuterated standards, is a widely accepted strategy to improve the accuracy and precision of quantitative mass spectrometry-based analyses. adventchembio.com For the analysis of this compound, a deuterated analog, N-Nitroso rac-Nebivolol-D4, is available as a reference material. veeprho.com

This deuterated standard is chemically identical to this compound but has a higher mass due to the replacement of four hydrogen atoms with deuterium. veeprho.com When a known amount of this compound-D4 is added to a sample before processing, it can be used as an internal standard. It mimics the behavior of the non-labeled analyte during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the analyte to the deuterated internal standard, any variability or loss during the sample preparation and analysis process can be accurately compensated for. This approach is essential for achieving reliable and reproducible results, establishing accurate detection limits, and ensuring that the quantification of trace-level nitrosamine (B1359907) impurities meets the stringent requirements of regulatory agencies like the FDA and EMA. adventchembio.comveeprho.comveeprho.com

Chemical Stability and Degradation Kinetics of N Nitroso Nebivolol

Intrinsic Stability Studies

Intrinsic stability studies assess the stability of a substance under normal storage and shipping conditions. For N-Nitroso Nebivolol (B1214574), available data indicates a notable level of stability under specific controlled environments.

Commercially available reference standards of N-Nitroso Nebivolol are reported to be stable for shipping at ambient room temperature. chemicea.com For long-term storage, a temperature of -20°C is recommended, under which the compound is stated to be stable for at least four years. caymanchem.com This suggests that at low temperatures, the molecule is chemically robust.

| Condition | Stability |

| Shipping | Stable at room temperature |

| Long-term Storage | ≥ 4 years at -20°C |

This table summarizes the available data on the intrinsic stability of this compound.

The formation of this compound is known to occur when Nebivolol interacts with nitrosating agents, particularly under conditions involving heat, moisture, or acidity. chemicea.com This indicates that while the isolated compound may be stable under certain conditions, its formation is promoted by specific environmental factors.

Identification of Degradation Products and Byproducts

The identification of degradation products is a key outcome of forced degradation studies. As there is a lack of published forced degradation studies specifically for this compound, its degradation products have not been characterized. General degradation pathways for some N-nitrosamines can involve the cleavage of the N-N bond, potentially reverting the molecule to the parent amine (Nebivolol in this case) and a nitroso group, or other rearrangements and decompositions depending on the conditions. freethinktech.com For instance, the degradation of N-nitroso-hydrochlorothiazide at neutral to basic pH resulted in the formation of formaldehyde, a thiatriazine derivative, and an aminobenzenesulfonic acid derivative. acs.org Without specific experimental data for this compound, any proposed degradation products would be speculative.

Mechanistic Studies of Genotoxicity and Carcinogenicity Potential

Structure-Activity Relationship (SAR) Profiling

Structure-Activity Relationship (SAR) analysis is a fundamental approach used to predict the potential toxicity of a compound based on its chemical structure. For nitrosamines, specific structural features are known to influence their metabolic activation and, consequently, their genotoxic and carcinogenic potency. Regulatory bodies like the FDA and Health Canada utilize SAR concepts to assess and classify the risk of nitrosamine (B1359907) impurities. fda.govpublications.gc.ca

Alpha-Hydroxylation Mechanism of Metabolic Activation

The generally accepted mechanism for the metabolic activation of many carcinogenic nitrosamines involves alpha-hydroxylation. fda.gov This process, typically mediated by cytochrome P450 enzymes, occurs at a carbon atom adjacent to the nitrogen bearing the nitroso group (the alpha-carbon). Alpha-hydroxylation leads to the formation of an unstable intermediate, which then spontaneously decomposes to yield a diazonium ion. The diazonium ion is a highly reactive electrophile capable of alkylating cellular macromolecules, including DNA. europa.eu This alkylation is considered the critical event leading to mutagenicity and carcinogenicity. europa.eu

Influence of Steric and Electronic Features on Reactivity and Potency

The efficiency of the alpha-hydroxylation pathway and the subsequent reactivity of the generated intermediates are significantly influenced by the steric and electronic features of the nitrosamine molecule. fda.govefpia.eu

Steric hindrance at the alpha-carbon position can impede the access of metabolic enzymes (like CYP450s) to the site of activation, thereby reducing the rate of alpha-hydroxylation. fda.govefpia.eu The presence of bulky substituents near the N-nitroso group can therefore decrease carcinogenic potency. efpia.eu

Electronic features, such as the presence of electron-withdrawing or electron-donating groups, can also affect the stability of the intermediates formed and the reactivity of the ultimate alkylating species.

For N-Nitroso Nebivolol (B1214574), the presence of beta-hydroxy groups is considered a structural feature that reduces carcinogenic potency. efpia.eu Additionally, the bulky cyclic substituents present in the nebivolol structure contribute considerable structural hindrance. efpia.eu These features are thought to influence the metabolic activation pathway, potentially making alpha-hydroxylation less favorable compared to simpler nitrosamines. efpia.eu

Comparative Analysis with Established Nitrosamine Carcinogens (e.g., NDMA, NDEA, NNK)

N-Nitroso Nebivolol is often compared to established, potent nitrosamine carcinogens such as N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). NDMA and NDEA are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC). capra.ca These compounds have been extensively studied, and their carcinogenic potency is well-documented through in vivo animal studies. dgra.demedicinesforeurope.com

Regulatory agencies have established acceptable intake (AI) limits for these potent nitrosamines based on robust toxicological data. For instance, the recommended AI limit for NDMA is typically around 96 ng/day, and for NDEA, it is around 26.5 ng/day. fda.govpublications.gc.ca NNK also has a recommended AI limit of approximately 100 ng/day. fda.gov

In contrast, this compound has been assigned to a higher potency category (Class 4) by the FDA and Health Canada, with a significantly higher recommended AI limit of 1500 ng/day. lcms.czfda.govpublications.gc.cascribd.com This categorization suggests that this compound is predicted to have lower carcinogenic potency compared to NDMA, NDEA, and NNK. fda.gov This difference in predicted potency is attributed to the structural features of this compound, such as the beta-hydroxy groups and steric hindrance, which are believed to reduce the efficiency of the alpha-hydroxylation activation pathway. efpia.eu

Table 1 provides a comparison of the regulatory classification and acceptable intake limits for this compound and selected established nitrosamine carcinogens.

Table 1: Comparison of Nitrosamine Potency Classification and Acceptable Intake Limits

| Compound | PubChem CID | Regulatory Potency Category (e.g., FDA CPCA) | Recommended Acceptable Intake (AI) Limit (ng/day) | IARC Classification |

| This compound | 71751137 | Class 4 lcms.czfda.gov | 1500 lcms.czfda.gov | Not Listed caymanchem.com |

| NDMA | 6124 | Category 2 fda.gov | 96 fda.govpublications.gc.ca | Group 2A capra.ca |

| NDEA | 5921 | Category 1 fda.gov | 26.5 fda.govpublications.gc.ca | Group 2A capra.ca |

| NNK | 47289 | Category 2 fda.gov | 100 fda.gov | Not explicitly stated in search results, but often grouped with potent carcinogens |

Note: This table is intended to be interactive in a suitable digital format.

While in vivo carcinogenicity data for this compound may be less extensive than for NDMA or NDEA, the comparative analysis based on SAR and predictive modeling supports a lower concern regarding its carcinogenic potency. capra.camedicinesforeurope.com

Predictive Modeling and Computational Chemistry Approaches

Given the large number of potential nitrosamine impurities and the ethical and practical limitations of conducting extensive in vivo carcinogenicity studies for every compound, regulatory assessments increasingly rely on predictive modeling and computational chemistry approaches. fda.govcapra.ca

In Silico Assessment of Mutagenic and Carcinogenic Potential

In silico methods, including quantitative structure-activity relationship (QSAR) models and expert rule-based systems, are used to predict the mutagenic and carcinogenic potential of nitrosamines based on their chemical structures. fda.gov These methods assess the likelihood of metabolic activation via pathways like alpha-hydroxylation and the potential for DNA reactivity. fda.gov

The FDA's Carcinogenic Potency Categorization Approach (CPCA) is an example of such a predictive framework. fda.govcapra.ca This approach assigns a nitrosamine impurity to one of five potency categories based on an assessment of activating and deactivating structural features. fda.gov this compound's classification in Class 4 with a 1500 ng/day AI is a result of this in silico assessment, indicating a predicted lower carcinogenic potency compared to nitrosamines in lower-numbered categories. lcms.czfda.gov

Molecular Modeling of N-Nitroso Group Reactivity

Molecular modeling techniques can provide detailed insights into the electronic structure and reactivity of the N-nitroso group and its surrounding molecular environment. These methods can help predict the favorability of alpha-hydroxylation by assessing the accessibility of alpha-carbons to metabolic enzymes and the stability of potential intermediates. fda.govefpia.eu

In Vitro Genotoxicity Assay Systems for Assessment of Potential

In vitro genotoxicity assays are standard tools used to evaluate the potential of a chemical compound to induce genetic damage. These assays are crucial for identifying compounds that may be mutagenic or clastogenic. oecd.org For nitrosamine impurities like this compound, a battery of in vitro tests is typically employed, including the bacterial reverse mutation test (Ames test) and mammalian cell genotoxicity assays such as the in vitro micronucleus test and chromosomal aberration test. fda.govcphi-online.com

The Ames test, utilizing various Salmonella typhimurium and Escherichia coli strains, is a common initial screen for gene mutations. fda.govnih.govpublications.gc.ca Metabolic activation, typically provided by an exogenous source like S9 mix (a liver homogenate fraction), is often required for the detection of mutagenicity of nitrosamines, as many are pro-mutagens that require metabolic conversion to their active forms. europa.eunih.gov Enhanced testing conditions for the Ames assay are recommended for N-nitrosamines due to potential reduced sensitivity under standard conditions for some compounds in this class. publications.gc.ca

Mammalian cell genotoxicity assays, such as the in vitro micronucleus test and chromosomal aberration test, assess different types of genetic damage, including chromosomal breakage and numerical changes. oecd.orgcphi-online.comnih.gov The in vitro micronucleus test detects micronuclei, which are small extra nuclear bodies containing excluded chromosomal fragments or whole chromosomes. nih.gov The chromosomal aberration test identifies structural and numerical chromosome abnormalities in cultured mammalian cells. oecd.org

While specific detailed in vitro genotoxicity data solely focused on this compound across a range of assays and concentrations is not extensively detailed in the immediately available search results, information regarding the genotoxicity assessment of nitrosamines, including those related to beta-blockers like nebivolol, provides context. Some nitrosamines derived from beta-blockers have been tested in the Ames test by various companies. efpia.eu

It is recognized that structural features can influence the genotoxic and carcinogenic potential of nitrosamines. For instance, branching adjacent to the N-nitrosamine motif can reduce carcinogenicity and the likelihood of genotoxicity. efpia.eu Nebivolol and carvedilol (B1668590) have CH2 groups at the alpha-positions to the amine, with bulky substituents that may provide steric hindrance, potentially reducing carcinogenic potency. efpia.eu

Regulatory bodies such as the FDA and EMA have established frameworks for assessing the risk of nitrosamine impurities, including the use of structure-activity relationship (SAR) concepts and genotoxicity data to predict carcinogenic potency and establish acceptable intake limits. fda.goveuropa.eu N-Nitroso-l-nebivolol has been assigned to a potency category based on a calculated potency score, which informs its acceptable intake limit. fda.gov

Although direct, comprehensive in vitro genotoxicity data tables specifically for this compound were not retrieved in the search, the regulatory context and the testing strategies for similar nitrosamine impurities indicate that such studies, including Ames tests and mammalian cell assays, would be part of a thorough genotoxicity assessment.

Based on the available information which refers to N-nitroso-nebivolol being tested and categorized for potency, it implies that genotoxicity data, likely from in vitro assays, contributed to this assessment. fda.govpublications.gc.camedicinesforeurope.comeuropa.eu One source indicates that N-nitroso-nebivolol was tested and found negative in an in vivo mutagenicity study, which can influence its classification and control according to guidelines like ICH Q3A/B. europa.eu However, the focus of this section is specifically on in vitro assays.

Given the lack of specific in vitro data tables for this compound in the search results, a representative data table cannot be generated. However, the types of assays and endpoints typically evaluated for nitrosamine genotoxicity in vitro are well-established.

| In Vitro Genotoxicity Assay Type | Purpose | Key Endpoints | Metabolic Activation Required |

| Bacterial Reverse Mutation Test (Ames Test) | Detects gene mutations | Reversion to prototrophy | Often required |

| In Vitro Micronucleus Test | Detects chromosomal damage and aneuploidy | Frequency of micronuclei | Often required |

| In Vitro Chromosomal Aberration Test | Detects structural and numerical chromosome aberrations | Frequency of cells with aberrations | Often required |

Detailed research findings for this compound in these specific in vitro assays are not provided in the search results. However, the genotoxicity of other nitrosamines, such as N-nitroso propranolol (B1214883) (NNP), a nitrosated beta-blocker, has been investigated in detail using in vitro assays. Studies on NNP have shown concentration-dependent mutagenicity in the Ames test in certain strains with metabolic activation and induction of micronuclei and gene mutations in human lymphoblastoid cells in the presence of S9. nih.govnih.govresearchgate.net These studies highlight the importance of metabolic activation and the choice of assay system and cell line in detecting the genotoxic potential of nitrosamines.

Environmental Occurrence, Distribution, and Transformation Studies

Detection and Quantification in Environmental Matrices (e.g., Drinking Water, Wastewater)

The detection and quantification of N-nitrosamines in water matrices, such as drinking water and wastewater, is an active area of research. N-nitrosamines are considered emergent carcinogenic contaminants found at very low concentrations in water, making their detection and quantification challenging. syr.edu Traditional methods like gas chromatography-mass spectrometry (GC-MS) have been used, but liquid chromatography-mass spectrometry (LC-MS) methods are suggested to potentially detect a wider range of N-nitrosamines. syr.edu

One study highlights the development of sensitive LC-MS methods for the determination of various N-nitrosamines in water, achieving detection limits in the nanogram per liter (ng/L) range. researchgate.net While this study focused on a set of eight specific nitrosamines, it demonstrates the analytical techniques employed for detecting these compounds in environmental water samples. Another study mentions N-nitroso-Nebivolol in a list of N-nitroso products that can be formed from pharmaceutical precursors and detected using LC/MS techniques. syr.edu The detection limits for certain N-nitrosamines in water using LC-MS methods have been reported in the range of 1-8 ng/L. researchgate.net

Environmental Fate and Transport Mechanisms

Information specifically on the environmental fate and transport mechanisms of N-Nitroso Nebivolol (B1214574) is not extensively detailed in the provided search results. However, general information regarding the behavior of N-nitrosamines in the environment can provide some context. N-nitrosamines are described as moderately polar compounds. syr.edu

Safety data sheets for N-Nitroso Nebivolol suggest that the product is slightly hazardous for water and should not be allowed to reach groundwater, water courses, or sewage systems in undiluted form or large quantities. caymanchem.com This indicates a potential for mobility in aquatic environments. Further investigation would be required to understand specific transport mechanisms, such as leaching, runoff, and potential for long-range transport.

Biotransformation and Abiotic Degradation Pathways in Environmental Systems

Specific studies on the biotransformation and abiotic degradation pathways of this compound in environmental systems are not detailed in the provided search results. However, the formation of N-nitrosamines from secondary amine-containing pharmaceuticals during water disinfection processes, particularly through reactions with chloramine (B81541) (specifically dichloramine), is a known abiotic pathway for their introduction into water systems. syr.edu

While the metabolic activation of some nitroso derivatives generated from beta-blockers appears to be required for their genotoxic effects, this is discussed in the context of biological systems and does not directly detail environmental biotransformation pathways. nih.gov The persistence and degradability of this compound in the environment have not been fully investigated according to one safety data sheet. lgcstandards.com

Regulatory Science and Risk Assessment Frameworks for N Nitroso Nebivolol

Classification within Regulatory Impurity Categories (e.g., NDSRIs)

N-Nitroso Nebivolol (B1214574) is classified as a nitrosamine (B1359907) drug substance-related impurity (NDSRI). lcms.czscribd.com NDSRIs are nitrosamines that are structurally related to the active pharmaceutical ingredient (API). scribd.comfda.gov Regulatory agencies require the control of such impurities to levels that pose a negligible risk to patients. fda.govcleanchemlab.com The classification of N-Nitroso Nebivolol as an NDSRI highlights the need for specific risk assessment and control strategies tailored to this type of impurity.

Methodologies for Acceptable Intake (AI) Limit Derivation

The acceptable intake (AI) limit for a nitrosamine impurity represents a level of exposure that is considered to have a negligible risk of causing cancer over a lifetime. fda.gov For this compound, the FDA has established a recommended AI limit of 1500 nanograms (ng) per day. lcms.czscribd.comfda.gov Deriving AI limits for NDSRIs like this compound often involves toxicological assessments, including the use of read-across strategies and predicted carcinogenic potency categorization approaches, in line with guidelines such as ICH M7. fda.govcanada.ca

Read-Across Strategies and Surrogate Selection

Predicted Carcinogenic Potency Categorization (PCPC) Approaches

Regulatory bodies, such as the FDA and Health Canada, utilize predicted carcinogenic potency categorization (PCPC) approaches to assign nitrosamines to categories based on their predicted carcinogenic potency. fda.govcanada.cacanada.ca These categories are associated with specific AI limits. fda.govcanada.capublications.gc.ca this compound has been categorized as a Class 4 impurity by the FDA and placed in Potency Category 4 by Health Canada. lcms.czfda.govcanada.cacanada.ca This categorization indicates a specific AI limit, which for this compound is 1500 ng/day. lcms.czscribd.comfda.govcanada.cacanada.ca The PCPC approach complements the ICH M7 framework by using structure-activity relationship (SAR) concepts to assess and classify the risk. fda.gov

Table 1: Predicted Carcinogenic Potency Categorization and Associated AI Limits (Examples)

| Potency Category | Recommended AI Limit (ng/day) | Representative Nitrosamines (Examples) |

| 1 | 18 medicinesforeurope.com | N-nitrosodiethylamine (NDEA) fda.govmedicinesforeurope.com |

| 2 | 100 fda.govmedicinesforeurope.com | NDMA, NNK fda.govmedicinesforeurope.com |

| 3 | 400 fda.govmedicinesforeurope.com | |

| 4 | 1500 lcms.czscribd.comfda.govcanada.cacanada.camedicinesforeurope.com | This compound lcms.czscribd.comfda.govcanada.cacanada.camedicinesforeurope.com |

Note: This table provides examples and is not exhaustive. Specific regulatory guidance should be consulted for definitive classifications and limits.

Adherence to International Harmonization Council (ICH) Guidelines (e.g., ICH M7 for Genotoxic Impurities)

The assessment and control of this compound are guided by principles outlined in ICH guidelines, particularly ICH M7 (R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. dgra.defda.govcleanchemlab.comcanada.camhlw.go.jp ICH M7 provides a framework for identifying, evaluating, and controlling genotoxic impurities to ensure that their levels in drug products are at or below a level associated with a negligible human cancer risk. fda.govcleanchemlab.com The guideline emphasizes the use of both actual data and structure-activity relationship (SAR) evaluations to categorize impurities and determine appropriate control strategies. fda.govmedicinesforeurope.com For this compound, its classification as a genotoxic impurity necessitates adherence to the risk-based approach described in ICH M7, which includes conducting risk assessments, performing confirmatory testing, and implementing control strategies. dgra.defda.govcanada.ca

Analytical and Control Strategy Requirements in Pharmaceutical Manufacturing

Ensuring that this compound levels in Nebivolol drug products remain below the established AI limit requires robust analytical and control strategies in pharmaceutical manufacturing. Analytical methods must be highly sensitive and specific to accurately quantify trace levels of the impurity. researchgate.netlcms.cz Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly using triple quadrupole systems (LC-MS/MS or GC-MS/MS), are commonly employed for the detection and quantification of nitrosamine impurities due to their sensitivity and selectivity. researchgate.netlcms.cznewdrug.cn Method validation, following ICH guidelines (e.g., ICH Q2), is essential to demonstrate the suitability of the analytical method for its intended purpose, including parameters such as limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and linearity. researchgate.netlcms.cznewdrug.cn

Control strategies involve identifying potential sources of this compound formation during the synthesis of Nebivolol, in excipients, or during the manufacturing and storage of the drug product. chemicea.com Potential root causes include the reaction of secondary amines present in the Nebivolol structure with nitrosating agents, which can be introduced through raw materials, solvents, or process conditions. chemicea.comfda.gov Control measures may include optimizing synthetic routes to minimize nitrosamine formation potential, controlling the quality of raw materials and excipients to limit nitrite (B80452) content, adjusting process parameters such as pH and temperature, and implementing appropriate packaging and storage conditions. chemicea.com An ongoing monitoring program is also crucial to ensure consistent quality and detect any trends in impurity levels over time. publications.gc.ca

Table 2: Analytical Method Performance Characteristics for this compound Quantification

| Analytical Technique | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | R² Value | Reference |

| UPLC-QQQ | 0.001 | 0.003 | 0.003 - 0.3 | >0.997 | newdrug.cn |

| UPLC | 0.0075 | 0.015 | 0.015 - 0.3 | - | newdrug.cn |

| UPLC Q-TOF | 0.030 | 0.060 | - | - | newdrug.cn |

| LC-MS/MS (Agilent 6495D) | 0.000002 | 0.000005 | 0.000005 - 0.05 | >0.997 | lcms.cz |

Note: LOD and LOQ values may vary depending on the specific method and matrix.

Rigorous control strategies and validated analytical methods are fundamental to ensuring that levels of this compound in pharmaceutical products remain below the acceptable intake limits, thereby safeguarding patient safety.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for sensitive detection and quantification of N-Nitroso Nebivolol in pharmaceutical matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions is the gold standard. For example, the QTRAP 6500+ system enables quantification at low levels (e.g., sub-ppb) using transitions like m/z 317.1 → 116.1 (quantifier) and m/z 317.1 → 100.1 (qualifier) . Sample preparation workflows should prioritize high extraction recovery (>90%) through solvent partitioning or solid-phase extraction . Data processing via 21 CFR Part 11-compliant software (e.g., SCIEX OS) ensures reproducibility .

Q. What regulatory guidelines define permissible limits for this compound in drug products?

- Methodological Answer : The ICH Q3 and M7(R1) guidelines stipulate that nitrosamine impurities must be controlled below the threshold of toxicological concern (TTC), typically 18 ng/day for potent carcinogens . For this compound, a surrogate-based approach may be adopted if direct carcinogenicity data are lacking. Surrogates with similar structural alerts (e.g., N-Nitroso Propranolol, which is 16-fold more carcinogenic than NDMA) are used to extrapolate risk .

Q. How do structural features of this compound influence its analytical behavior?

- Methodological Answer : The presence of rotamers due to restricted rotation around the N–NO bond can lead to multiple HPLC peaks (e.g., two peaks at 8.9 min and 9.4 min for metoprolol N-nitroso). Researchers must optimize chromatographic conditions (e.g., column temperature, mobile phase pH) to resolve these isomers, as unresolved peaks may result in quantification errors .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound quantification caused by rotameric interconversion?

- Methodological Answer : Rotamer ratios (e.g., 13.5:86.2 for metoprolol N-nitroso) must be characterized using stability-indicating methods. Kinetic studies under varying temperatures and pH can identify conditions where interconversion is minimized. Data normalization using peak area ratios of stable rotamers ensures accurate impurity reporting .

Q. What strategies are recommended for assessing carcinogenic risk when direct data on this compound are unavailable?

- Methodological Answer : A read-across analysis using structurally similar surrogates (e.g., N-Nitroso Propranolol) is critical. The surrogate must share the N-nitroso group and chemical environment (e.g., secondary amine origin). Carcinogenic potency is estimated via quantitative structure-activity relationship (QSAR) models or in vitro mutagenicity assays (e.g., Ames test) .

Q. What experimental controls are essential to ensure the stability of this compound during storage and analysis?

- Methodological Answer : Stability studies should evaluate degradation under light, humidity, and temperature (e.g., 25°C/60% RH for 6 months). Use of amber glassware, inert atmospheres (N₂), and low-temperature storage (-20°C) mitigates degradation. Spike-and-recovery experiments in drug matrices validate method robustness against matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.